REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH2:10][C:11]([F:14])([F:13])[F:12])=[C:6]([CH:8]=1)[NH2:7].Cl.Cl[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]Cl.[I-].[K+].C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH2:10][C:11]([F:12])([F:13])[F:14])=[C:6]([N:7]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[CH:8]=1 |f:1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(N)C1)OCC(F)(F)F
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCNCCCl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 32 hours under nitrogen
|
Duration
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32 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
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ADDITION
|
Details
|
The residue was treated with 10 mL of water and 10 mL of 20% aqueous sodium carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×30 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (chloroform:2N ammonia in methanol gradient from 100:3 to 100:5)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)N1CCNCC1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |